AmmTX3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KV4 channel blocker. Blocks A-type K+ current (ISA) in mouse cerebellar granule neurons. The accessory dipeptidyl peptidase-like proteins (DPP) 6 and 10 are required for blockade.

科学的研究の応用

1. Role in Neurological Disorders

AmmTX3, a toxin derived from the scorpion Androctonus mauretanicus, has been identified as a specific blocker of Kv4 channels. These channels are significant in the central nervous system (CNS), contributing to A-type K+ currents which play a crucial role in dendritic integration and neural plasticity. This aspect of this compound makes it a valuable tool for investigating physiological roles and diseases associated with A-type K+ currents in the CNS (Maffie et al., 2013).

2. Chemical Synthesis and Structural Analysis

The chemical synthesis of this compound using native chemical ligation strategy has been successfully accomplished. This synthesis aids in better understanding its structure and biological activity. The 3D structure, determined by nuclear magnetic resonance spectroscopy, reveals the CSαβ structural motif common in scorpion toxins. Such synthetic accessibility of this compound opens new avenues for research in neurological disorders (Zoukimian et al., 2019).

3. In Vitro and In Vivo Cardiac Studies

This compound's effect on cardiac voltage-gated potassium channel Kv4.2 has been studied both in vitro and in vivo. Kv4.2 is crucial for the cardiac transient outward potassium current (Ito1), instrumental in the repolarisation phase of the cardiac action potential. The synthesized this compound (this compound-NCL) showed similar biological activity to the native toxin, indicating its potential as a Kv4.2 channel inhibitor. This property of this compound could provide insights into the role of Ito1 in cardiac electrophysiology, making it a promising candidate for exploring cardiac disorders (Nicolas et al., 2019).

特性

分子式 |

C158H262N50O48S6 |

|---|---|

分子量 |

3822.47 |

IUPAC名 |

(2S)-1-[(2S)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,62S,65R,72S,78S,81S,86S,89S,92S)-50-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-18,42-bis(4-aminobutyl)-78-(2-amino-2-oxoethyl)-53-(3-amino-3-oxopropyl)-24,81-bis[(2S)-butan-2-yl]-15,72-bis(3-carbamimidamidopropyl)-62,89-bis(hydroxymethyl)-33,36,86-trimethyl-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,71,74,77,80,83,84,87,90,93-heptacosaoxo-4,21,30,92-tetra(propan-2-yl)-9,10,47,48,67,68-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,70,73,76,79,82,85,88,91,94-heptacosazatricyclo[43.24.14.1112,65]tetranonacontane-7-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C158H262N50O48S6/c1-19-77(12)121-147(246)176-64-115(221)200-117(73(4)5)148(247)179-81(16)126(225)177-80(15)125(224)173-62-113(219)181-86(33-22-26-50-159)130(229)196-105-72-262-258-68-101(194-134(233)89(35-24-28-52-161)184-132(231)88(34-23-27-51-160)186-138(237)96(59-109(165)215)191-154(253)124(83(18)211)207-137(236)94(46-49-116(222)223)189-152(251)122(78(13)20-2)204-136(235)93-45-48-110(216)180-93)142(241)188-92(44-47-107(163)213)128(227)174-60-111(217)172-61-112(218)183-98(65-209)139(238)197-100-67-257-261-71-104(195-131(230)87(37-30-54-170-157(166)167)182-114(220)63-175-129(228)95(58-108(164)214)190-153(252)123(79(14)21-3)205-146(105)245)145(244)203-119(75(8)9)150(249)199-103(144(243)192-97(57-84-40-42-85(212)43-41-84)155(254)208-56-32-39-106(208)156(255)256)70-260-259-69-102(198-149(248)118(74(6)7)202-140(239)99(66-210)193-127(226)82(17)178-141(100)240)143(242)187-91(38-31-55-171-158(168)169)133(232)185-90(36-25-29-53-162)135(234)201-120(76(10)11)151(250)206-121/h40-43,73-83,86-106,117-124,209-212H,19-39,44-72,159-162H2,1-18H3,(H2,163,213)(H2,164,214)(H2,165,215)(H,172,217)(H,173,224)(H,174,227)(H,175,228)(H,176,246)(H,177,225)(H,178,240)(H,179,247)(H,180,216)(H,181,219)(H,182,220)(H,183,218)(H,184,231)(H,185,232)(H,186,237)(H,187,242)(H,188,241)(H,189,251)(H,190,252)(H,191,253)(H,192,243)(H,193,226)(H,194,233)(H,195,230)(H,196,229)(H,197,238)(H,198,248)(H,199,249)(H,200,221)(H,201,234)(H,202,239)(H,203,244)(H,204,235)(H,205,245)(H,206,250)(H,207,236)(H,222,223)(H,255,256)(H4,166,167,170)(H4,168,169,171)/t77-,78-,79-,80-,81-,82-,83+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N3)CO)CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C6CCC(=O)N6)C(=O)N1)CCCCN)C)C)C(C)C)C(C)CC)C(C)C)CCCCN)CCCNC(=N)N)C(C)C)CO)C)CCCNC(=N)N)CC(=O)N |

外観 |

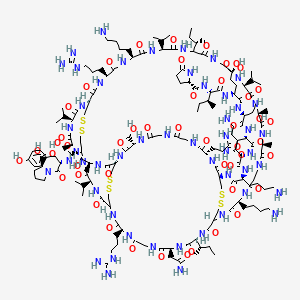

white lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。